molecular formula C18H19FN4O2S B2924881 N,N-diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942003-91-0

N,N-diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2924881
CAS No.: 942003-91-0
M. Wt: 374.43
InChI Key: KFQCNGFBFSDURN-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19FN4O2S and its molecular weight is 374.43. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability Improvements

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a close analogue, has been investigated for its potential as a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. The metabolic stability of these compounds has been a focal point of research, leading to the exploration of 6,5-heterocyclic analogues to enhance stability and reduce metabolic deacetylation, demonstrating the chemical's relevance in pharmaceutical chemistry and drug design for targeting cancer and inflammatory diseases (Stec et al., 2011).

Anti-inflammatory Activity

Another derivative, synthesized as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrated significant anti-inflammatory activity in biological assays. This highlights the compound's potential for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Imaging Agent for Neurodegenerative Disorders

Fluoroethoxy and fluoropropoxy substituted derivatives, including compounds similar to N,N-diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, have been synthesized and evaluated for their selectivity and affinity towards peripheral benzodiazepine receptors (PBRs), demonstrating potential as imaging agents for neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Properties

IUPAC Name

N,N-diethyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-4-22(5-2)14(24)10-23-18(25)16-17(26-11(3)20-16)15(21-23)12-6-8-13(19)9-7-12/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQCNGFBFSDURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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